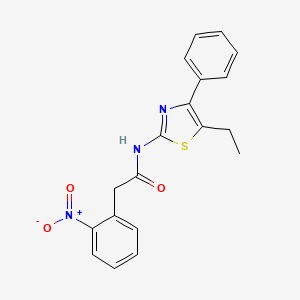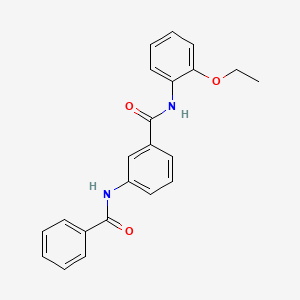![molecular formula C20H21BrN2O2 B3540260 (2E)-3-(5-bromo-2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B3540260.png)
(2E)-3-(5-bromo-2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide
Vue d'ensemble
Description
(2E)-3-(5-bromo-2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a pyrrolidinylphenyl group connected by a prop-2-enamide linkage. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-bromo-2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce a bromine atom at the 5-position, yielding 5-bromo-2-methoxyphenol.
Amidation: The brominated phenol is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the corresponding acrylamide derivative.
Coupling Reaction: The acrylamide derivative is coupled with 2-(pyrrolidin-1-yl)aniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(5-bromo-2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-enamide linkage can be reduced to form a saturated amide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.
Reduction: Formation of (2E)-3-(5-bromo-2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]propionamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2E)-3-(5-bromo-2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (2E)-3-(5-bromo-2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cell surface or intracellular receptors, leading to changes in cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-3-(5-chloro-2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide
- (2E)-3-(5-fluoro-2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide
- (2E)-3-(5-iodo-2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide
Uniqueness
The uniqueness of (2E)-3-(5-bromo-2-methoxyphenyl)-N-[2-(pyrrolidin-1-yl)phenyl]prop-2-enamide lies in its brominated methoxyphenyl group, which imparts distinct chemical reactivity and potential biological activities compared to its chloro, fluoro, and iodo analogs. The presence of the pyrrolidinylphenyl group further enhances its interaction with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(2-pyrrolidin-1-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-25-19-10-9-16(21)14-15(19)8-11-20(24)22-17-6-2-3-7-18(17)23-12-4-5-13-23/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,24)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLMKJQEOYDPFE-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC=CC=C2N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC=CC=C2N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-1-piperidinecarboxylate](/img/structure/B3540182.png)
![6-bromo-2-(2-ethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3540187.png)
![N-(3-bromo-4-chlorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3540199.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3540205.png)
![N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)-4-(propan-2-yl)benzamide](/img/structure/B3540212.png)
![3-[[[(3-Bromobenzoyl)amino]thioxomethyl ]amino]-4-chloro-benzoic acid](/img/structure/B3540215.png)
![[5-(3,4-diethoxy-5-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3540222.png)

![DIMETHYL 2-{[(Z)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}TEREPHTHALATE](/img/structure/B3540251.png)

![(5E)-5-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione](/img/structure/B3540264.png)
![2-(2,4-dichlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3540265.png)
![DIMETHYL 5-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}ISOPHTHALATE](/img/structure/B3540274.png)
![(5Z)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3540280.png)
